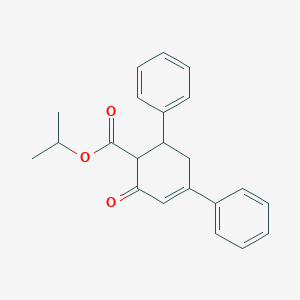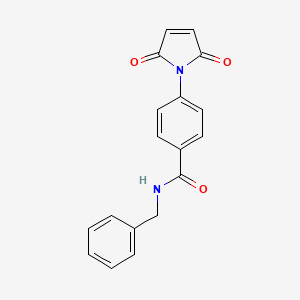![molecular formula C31H33NO8 B11044115 N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11044115.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including hydroxyl, methoxy, and chromenone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxybenzaldehyde, 3-hydroxy-4-methoxybenzaldehyde, and 4-hydroxycoumarin.
Formation of Intermediate: The first step involves the condensation of 3,4-diethoxybenzaldehyde with 3-hydroxy-4-methoxybenzaldehyde in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 4-hydroxycoumarin under acidic conditions to form the chromenone core.
Amidation: Finally, the chromenone intermediate is reacted with an appropriate amine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using specific catalysts to improve reaction efficiency.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.
Purification: Employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenone moiety can be reduced to form dihydro derivatives.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antioxidant Activity: Exhibits antioxidant properties, useful in biological studies.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for anti-inflammatory and anticancer properties.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Chemical Sensors: Component in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chromenone moiety can interact with cellular pathways, modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)butanamide
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H33NO8 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C31H33NO8/c1-4-38-26-12-10-19(16-27(26)39-5-2)14-15-32-28(34)18-22(20-11-13-25(37-3)23(33)17-20)29-30(35)21-8-6-7-9-24(21)40-31(29)36/h6-13,16-17,22,33,35H,4-5,14-15,18H2,1-3H3,(H,32,34) |
InChI Key |
AJROATFWUZFZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C4=CC=CC=C4OC3=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11044034.png)
![1-[7-Amino-5-phenyl-2-(thiophen-2-yl)imidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11044036.png)
![Prop-2-en-1-yl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044039.png)
![N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11044042.png)

![Methyl 7-(2-furylmethyl)-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-A]pyrido[3,4-E]pyrimidine-9-carboxylate](/img/structure/B11044050.png)
![6-(4-chlorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11044053.png)

amino}-2-oxoethyl)benzamide](/img/structure/B11044068.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11044071.png)
![3-[(4-Methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044076.png)
![1-(4-Chlorophenyl)-3-imino-5-isopropyl-7-methyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11044078.png)


